3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro- 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro-
Brand Name: Vulcanchem
CAS No.: 28746-78-3
VCID: VC7964973
InChI: InChI=1S/C12H25ClO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-12H2
SMILES: C(COCCOCCOCCOCCOCCCl)O
Molecular Formula: C12H25ClO6
Molecular Weight: 300.77 g/mol

3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro-

CAS No.: 28746-78-3

Cat. No.: VC7964973

Molecular Formula: C12H25ClO6

Molecular Weight: 300.77 g/mol

* For research use only. Not for human or veterinary use.

3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro- - 28746-78-3

Specification

CAS No. 28746-78-3
Molecular Formula C12H25ClO6
Molecular Weight 300.77 g/mol
IUPAC Name 2-[2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Standard InChI InChI=1S/C12H25ClO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-12H2
Standard InChI Key WNQIKAGXSGKTDY-UHFFFAOYSA-N
SMILES C(COCCOCCOCCOCCOCCCl)O
Canonical SMILES C(COCCOCCOCCOCCOCCCl)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 2-[2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol. This name reflects its linear architecture: a central ethanol group connected via five ethylene oxide (-OCH₂CH₂-) repeats, with the terminal ethoxy unit substituted by a chlorine atom. The structure can be represented in SMILES notation as C(COCCOCCOCCOCCOCCCl)O , which underscores the alternating oxygen and carbon backbone.

The chlorine atom at the 17th position introduces electrophilic reactivity, distinguishing it from non-halogenated PEG derivatives such as 3,6,9,12,15-pentaoxaheptadecan-1-ol (CAS 4353-29-1), which lacks the chloro-substituent . This halogenation likely enhances its utility in nucleophilic substitution reactions or as a precursor for quaternary ammonium compounds .

Molecular Formula and Weight

The compound’s molecular formula, C₁₂H₂₅ClO₆, corresponds to a precise molecular weight of 300.77 g/mol . Table 1 compares these parameters with those of its non-chlorinated analogue, highlighting the impact of halogen substitution on molecular mass and potential reactivity.

Table 1: Comparative Molecular Properties

Property3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro-3,6,9,12,15-Pentaoxaheptadecan-1-ol
CAS No.28746-78-3 4353-29-1
Molecular FormulaC₁₂H₂₅ClO₆C₁₂H₂₆O₆
Molecular Weight (g/mol)300.77266.33
Key Functional GroupsChloroethoxy, hydroxylEthoxy, hydroxyl

Physicochemical Properties

Solubility and Polarity

Synthesis and Functionalization

Purification and Characterization

Purification likely involves liquid-liquid extraction (e.g., dichloromethane/water) and rotary evaporation, as described in PEG functionalization studies . Nuclear magnetic resonance (NMR) spectroscopy would confirm successful chlorination, with characteristic shifts for the chloroethoxy unit (e.g., δ 30–45 ppm for CH₂Cl in ¹³C NMR) .

Applications and Research Utility

Surfactant and Micelle Formation

The compound’s amphiphilic structure positions it as a potential non-ionic surfactant. The chlorine atom may enhance interfacial activity in oil-water systems, though its performance relative to conventional PEG surfactants requires empirical validation.

Pharmaceutical Intermediate

In drug delivery, chloro-PEG derivatives serve as intermediates for conjugating hydrophobic active ingredients. For example, the chlorine could be displaced by amine groups in proteins, facilitating PEGylation to improve pharmacokinetics .

Polymer Chemistry

The terminal hydroxyl and chloro groups enable participation in step-growth polymerization, forming polyethers with tunable hydrophilicity. Such polymers might find use in membranes or hydrogels for ion transport .

Precautionary MeasureImplementation Example
Personal Protective EquipmentGloves, goggles, lab coat
VentilationUse in fume hood with negative pressure
StorageSealed container under inert gas (N₂/Ar)
Spill ManagementAbsorb with inert material, avoid aqueous rinse

Regulatory Compliance

The compound is labeled "For research use only", excluding human or veterinary applications . Disposal must comply with local regulations for halogenated organic waste.

Recent Research and Future Directions

Despite limited direct studies, advancements in PEG chemistry suggest promising avenues for this compound:

  • Anion Exchange Membranes: Chloro-PEGs could quaternize amines to form hydroxide-conducting polymers for fuel cells .

  • Click Chemistry: The chlorine may serve as a leaving group in copper-catalyzed azide-alkyne cycloadditions (CuAAC), enabling bioconjugation .

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